

Application Notes: Spectrophotometric Analysis of Bromide Using the Fluorescein Method

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Compound of Interest

Compound Name: **BROMINE**

Cat. No.: **B1232223**

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Introduction

The spectrophotometric analysis of bromide utilizing the fluorescein method is a well-established and sensitive technique for determining bromide concentrations in various aqueous samples, including natural and drinking water.^{[1][2]} This method relies on the oxidation of bromide ions to hypobromous acid or elemental **bromine**, which subsequently brominates fluorescein to produce eosin (tetrabromofluorescein), a distinctively colored compound.^{[1][3][4]} The intensity of the resulting pink or red color is directly proportional to the initial bromide concentration and can be quantified using a spectrophotometer.^[1]

Principle of the Method

The core of this analytical method involves a two-step chemical reaction:

- Oxidation of Bromide: Bromide ions (Br^-) in the sample are oxidized to a reactive **bromine** species. This is typically achieved using an oxidizing agent such as chloramine-T or sodium hypochlorite under controlled pH conditions.^{[1][2][5]}
- Formation of Eosin: The generated reactive **bromine** then reacts with fluorescein, a yellow-green fluorescent dye, through an electrophilic substitution reaction. This reaction results in the formation of tetrabromofluorescein, commonly known as eosin, which imparts a pink to red color to the solution.^{[1][4]}

The absorbance of the eosin solution is measured at a specific wavelength, typically around 510-520 nm, to determine the bromide concentration.[1][3][5]

Applications

This method is particularly suitable for:

- Environmental monitoring of bromide levels in natural and drinking water sources.[1][2]
- Quality control in industrial processes where bromide is a component or a contaminant.
- Supporting research in geochemistry and oceanography.

Interferences

Several substances can interfere with the accuracy of the fluorescein method for bromide analysis:

- Iodide: Iodide is a significant interferent as it reacts quantitatively in a similar manner to bromide.[1] It is recommended to determine the iodide concentration separately and subtract it from the apparent bromide concentration.[1]
- Chloride and Cyanide: High concentrations of chloride (up to 500 mg/L) and cyanide (up to 0.50 mg/L) generally do not interfere with the analysis.[1][5]
- Thiocyanate: Thiocyanate can interfere linearly with the measurement.[1][5]

Experimental Protocols

Two common protocols for the spectrophotometric analysis of bromide using fluorescein are detailed below. Protocol 1 utilizes chloramine-T as the oxidizing agent, while Protocol 2 employs sodium hypochlorite.

Protocol 1: Chloramine-T Method

This protocol is adapted from established methods for the analysis of bromide in water.[1][5]

1. Reagent Preparation

- Bromide Standard Solution I (100 mg/L Br⁻): Dissolve 0.149 g of potassium bromide (KBr), previously dried overnight over concentrated sulfuric acid, in demineralized water and dilute to 1000 mL.[1]
- Bromide Standard Solution II (10 mg/L Br⁻): Dilute 100.0 mL of Bromide Standard Solution I to 1000 mL with demineralized water.[1]
- Bromide Working Standards: Prepare a series of working standards by appropriate dilution of Bromide Standard Solution II to cover the desired concentration range (e.g., 0.01 to 0.40 mg/L).[1]
- Buffer Solution (pH 5.6): Dissolve 9.426 g of ammonium chloride (NH₄Cl) in 500 mL of demineralized water. Add 57 mL of glacial acetic acid. Adjust the pH to 5.6 by dropwise addition of 5N potassium hydroxide (KOH) solution. Dilute to 1000 mL with demineralized water.[1][5]
- Chloramine-T Solution (0.5 g/100 mL): Dissolve 0.500 g of chloramine-T in 100 mL of demineralized water. This solution should be prepared fresh daily.[1]
- Fluorescein Stock Solution (0.125 g/100 mL): Dissolve 0.125 g of fluorescein in 25 mL of 0.1N sodium hydroxide (NaOH) and dilute to 100 mL with demineralized water. Store in a light-proof bottle; the solution is stable for one week.[1]
- Fluorescein Working Solution: Pipette 10 mL of the Fluorescein Stock Solution into a 100 mL volumetric flask and dilute to the mark with demineralized water. This solution must be prepared fresh daily.[1]
- Sodium Hydroxide Solution (0.1N): Dissolve 4.0 g of NaOH in demineralized water and dilute to 1 L.[1]
- Potassium Hydroxide Solution (5.0N): Cautiously dissolve 280 g of KOH in demineralized water, cool, and dilute to 1 L.[1]

2. Experimental Procedure

- Pipette a known volume of the sample or standard into a suitable reaction vessel.

- Add the buffer solution to adjust the pH to 5.6.
- Add the Chloramine-T solution to oxidize the bromide to hypobromous acid. Mix well.
- Add the Fluorescein Working Solution. The solution will turn pink or red depending on the bromide concentration.
- Allow the reaction to proceed for a standardized amount of time.
- Measure the absorbance of the solution at 520 nm using a spectrophotometer. Use a reagent blank to zero the instrument.

3. Calibration and Data Analysis

- Prepare a calibration curve by plotting the absorbance of the bromide working standards against their respective concentrations.
- Determine the concentration of bromide in the samples by comparing their absorbance to the calibration curve.

Protocol 2: Sodium Hypochlorite Method

This protocol is an alternative that utilizes sodium hypochlorite for the oxidation of bromide.

1. Reagent Preparation

- Bromide Standard Solutions: Prepare as described in Protocol 1.
- Sodium Hypochlorite Solution: Use a commercially available solution and dilute as needed. The final concentration should be optimized for the expected bromide range.
- Fluorescein Solution: Prepare as described in Protocol 1.
- Sodium Thiosulfate Solution: Prepare a solution to quench the excess hypochlorite after the initial reaction.

2. Experimental Procedure

- Pipette a known volume of the sample or standard into a reaction vessel.

- Add the sodium hypochlorite solution to oxidize the bromide to **bromine**.
- Allow a specific time for the oxidation to complete.
- Add sodium thiosulfate solution to remove the excess hypochlorite.
- Add the fluorescein solution to form eosin.
- Measure the absorbance of the solution at the appropriate wavelength (around 510-520 nm).

3. Calibration and Data Analysis

Follow the same procedure for calibration and data analysis as described in Protocol 1.

Data Presentation

The performance characteristics of the spectrophotometric analysis of bromide using the fluorescein method are summarized in the tables below.

Table 1: Method Performance and Quantitative Data

| Parameter | Value | Reference |
|--|---|-----------|
| Applicable Range | 0.010 - 0.40 mg/L (can be extended with dilution) | [1] |
| Method Detection Limit (MDL) | 0.020 mg/L | [5] |
| Wavelength of Maximum Absorbance (λ_{max}) | 510 - 520 nm | [1][3][5] |
| pH for Reaction | 5.6 | [1][5] |

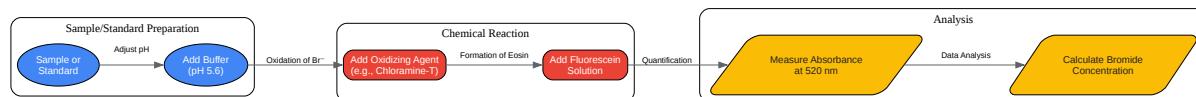
Table 2: Precision Data for Chloramine-T Method

| Bromide Concentration (mg/L) | Relative Standard Deviation (%) |
|------------------------------|---------------------------------|
| 0.010 | 15.0 |
| 0.050 | 10.0 |
| 0.100 | 5.0 |
| 0.350 | 2.0 |
| 0.550 | 1.8 |
| 0.860 | 2.0 |

Data adapted from a single-operator precision study.[1]

Visualizations

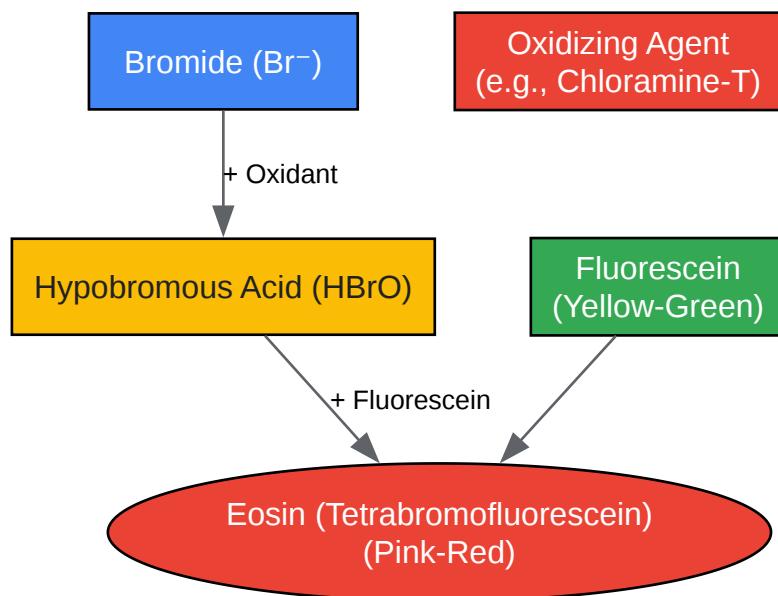
Experimental Workflow Diagram



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Caption: Workflow for spectrophotometric bromide analysis.

Signaling Pathway (Chemical Reaction) Diagram



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Caption: Reaction pathway for eosin formation.

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